Field: Analytical Chemistry
Method: The compound is used to react with the sample to be analyzed, forming volatile derivatives.
Results: This method allows for the detection and identification of various substances within a sample.
2,2,2-Trifluoro-N,N-dimethylacetamide is an organic compound with the molecular formula and a CAS registry number of 1547-87-1. This compound is characterized by the presence of three fluorine atoms attached to the carbon adjacent to the amide functional group, which significantly influences its chemical properties. The molecular weight of 2,2,2-Trifluoro-N,N-dimethylacetamide is approximately 141.09 g/mol. This compound is known for its high polarity and ability to act as a solvent in various
The chemical behavior of 2,2,2-Trifluoro-N,N-dimethylacetamide is notable in several reactions. It can undergo decomposition when interacting with lithium metal, leading to the formation of lithium-containing species such as lithium nitride. The initial step in this decomposition involves the attack of lithium ions and electrons on the nitrogen-carbon bond, resulting in the generation of methyl lithium and other nitrogenous compounds . Additionally, it participates in reactions where it acts as a solvent or reactant, enhancing solubility and facilitating various organic transformations.
While 2,2,2-Trifluoro-N,N-dimethylacetamide does not have extensive documented biological activity, it is classified as an irritant to the eyes, skin, and respiratory system. Safety data sheets recommend using protective equipment when handling this compound due to its potential health hazards . Its biological implications primarily arise from its use in synthesis and as a solvent in biological assays rather than direct pharmacological activity.
The synthesis of 2,2,2-Trifluoro-N,N-dimethylacetamide can be achieved through various methods. One common approach involves the reaction of dimethylamine with trifluoroacetic acid ethyl ester at ambient temperature. This reaction typically yields approximately 91% after a reaction time of 16 hours . Another method includes heating dimethylamine with trifluoroacetic acid under controlled conditions to ensure optimal yields.
This compound finds utility in several applications:
Interaction studies involving 2,2,2-Trifluoro-N,N-dimethylacetamide focus on its role in electrochemical systems. Research indicates that it can form stable interfaces with lithium metal during battery operation, contributing to improved performance metrics such as capacity retention and safety profiles. The compound's unique fluorinated structure plays a crucial role in stabilizing these interfaces by forming protective layers that mitigate side reactions .
Several compounds share structural similarities with 2,2,2-Trifluoro-N,N-dimethylacetamide. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| N,N-Dimethylacetamide | C4H9NO | Lacks fluorine; less polar than 2,2,2-Trifluoro-N,N-dimethylacetamide. |
| Trifluoroacetamide | C3H3F3N | Contains one less carbon; simpler structure; used similarly but less effective as an electrolyte. |
| Perfluoropropionamide | C3F7NO | Fully fluorinated; higher stability but lower solubility compared to 2,2,2-Trifluoro-N,N-dimethylacetamide. |
The presence of three fluorine atoms in 2,2,2-Trifluoro-N,N-dimethylacetamide distinguishes it from its analogs by enhancing its polarity and solubility characteristics while also contributing to its unique reactivity profile in electrochemical applications.
The synthesis of 2,2,2-Trifluoro-N,N-dimethylacetamide typically relies on nucleophilic substitution or condensation reactions involving trifluoroacetic acid derivatives and dimethylamine. Several established synthetic pathways exist, each with specific advantages depending on the scale, available reagents, and desired purity.
One common approach involves the reaction of trifluoroacetic anhydride (TFAA) with N,N-dimethylformamide or N,N-dimethylacetamide. The mechanism proceeds via an electrophilic substitution toward the nitrogen atom as illustrated below:
CF₃C(O)OC(O)CF₃ ⇌ CF₃C(O)⁺ + ⁻OC(O)CF₃CF₃C(O)⁺ + (CH₃)₂N-C(O)CH₃ → CF₃C(O)N(CH₃)₂ + CH₃C(O)⁺This reaction typically forms a complex at room temperature that decomposes upon heating to yield the desired FDMA product. The reaction progress can be monitored using gas chromatography, which reveals the formation and subsequent decomposition of reaction intermediates.
Another established route utilizes trifluoroacetyl chloride (TFAC), a gaseous compound with a boiling point of -27°C, which readily reacts with dimethylamine to form FDMA. This approach offers high yields but requires careful handling due to the volatility and reactivity of TFAC.
A third pathway involves direct reaction of trifluoroacetic acid with N,N-dimethylacetamide or N,N-dimethylformamide. This reaction proceeds through what has been described as an "Oxy-protonated 4-center nucleophilic substitution toward C-atom" mechanism:
CF₃C(O)OH + (CH₃)₂N-C(O)CH₃ → [Complex] → CF₃C(O)N(CH₃)₂ + CH₃C(O)OHThis method requires elevated temperatures to drive the reaction to completion, with the trifluoroacetate anion acting as the nucleophile after proton-initiated activation of the substrate.
Continuous flow technology offers significant advantages for FDMA synthesis, particularly for large-scale production. Unlike batch processes, continuous flow systems provide better control over reaction parameters, enhanced safety profiles, and improved product consistency.
A novel continuous-flow route for trifluoroacetamide synthesis has been developed that significantly reduces reaction times while maintaining high yields. For trifluoroacetamide formation, the recommended parameters are summarized in the following table:
| Parameter | Specification |
|---|---|
| Reaction time | <10 minutes |
| Reaction phase | Liquid |
| Reactor type | Plug Flow Reactor (PFR) |
| Reactor material | Hastelloy or PTFE |
| Temperature | 40-60°C |
| Residence time | 10-15 minutes |
| Reagent addition | T3P + TFA followed by amine |
The relationship between temperature and residence time has been systematically studied using a design of experiments (DoE) approach. The results indicate that both parameters positively influence the isolated yield, with residence time having a more significant effect than temperature.
Continuous flow synthesis of FDMA offers several key advantages:
This technology is particularly valuable for industrial-scale production, where consistent quality and process safety are paramount considerations.
The formation of the amide bond in FDMA synthesis can be facilitated through various catalytic mechanisms. Recent advances in electrochemical approaches have demonstrated the efficacy of vitamin B12 complexes as catalysts for trifluoroacetamide synthesis from 1,1,1-trichloro-2,2,2-trifluoroethane (CFC-113a).
This electrochemical methodology operates under mild conditions (room temperature, open air) and offers a user-friendly strategy compatible with a broad range of trifluoroacetamide syntheses. The B12 complex catalyzes the conversion with moderate to good yields across thirty different examples.
In addition to electrochemical approaches, enzymatic catalysis presents an emerging alternative for amide bond formation. While not yet widely applied to FDMA specifically, amide bond-forming ligases and engineered carboxylic acid reductases (CARs) have demonstrated potential for similar transformations. These biocatalytic approaches often offer high selectivity and operate under mild conditions.
The catalytic mechanisms generally proceed through activation of the carboxylic acid component (trifluoroacetic acid or derivatives) followed by nucleophilic attack by the amine. In the case of FDMA synthesis, the trifluoroacetyl group's high electrophilicity enhances the reactivity of the carbonyl carbon, facilitating nucleophilic attack by dimethylamine.
Obtaining high-purity FDMA is essential for many applications, particularly in pharmaceutical synthesis and electronics. Several purification strategies have been developed to achieve >98% purity.
The most common purification protocol involves:
For industrial applications, distillation can be employed as FDMA has a well-defined boiling point. The compound's relative stability also allows for conventional purification methods without significant degradation.
Quality control typically employs gas chromatography (GC) analysis, with purity standards generally set at >98.0% for commercial applications. The purification challenges primarily stem from removing unreacted starting materials and potential byproducts such as trifluoroacetic acid or dimethylamine.
The CF₃ group in FDMA exerts a dual electronic influence on radical intermediates: electron-withdrawing induction and conjugative stabilization. The strong electronegativity of fluorine atoms withdraws electron density from the adjacent carbonyl carbon, destabilizing nascent radicals. However, the CF₃ group’s ability to delocalize unpaired electrons through resonance partially counteracts this destabilization.
Studies on copper-mediated CF₃ radical generation reveal that redox-active ligands stabilize radicals via ligand-centered electron transfer [1]. In FDMA, the CF₃ group participates in analogous stabilizing interactions. For instance, the spin density of a hypothetical FDMA-derived radical would localize on the carbonyl carbon, with partial delocalization into the CF₃ group’s σ*-orbitals [4]. This delocalization reduces the radical’s electron deficiency, enhancing its stability.
Natural bond orbital (NBO) analyses of analogous systems show that secondary orbital interactions between the CF₃ group and adjacent π-systems lower the energy of the singly occupied molecular orbital (SOMO) [3]. In FDMA, such interactions between the CF₃ group and the amide’s lone pairs could further stabilize radical intermediates.
The bond dissociation energy (BDE) of the C–CF₃ bond in FDMA is critical to radical stability. Computational data for CF₃-containing compounds indicate a C–CF₃ BDE of approximately 301 kJ/mol [5], which is weaker than non-fluorinated C–C bonds due to the CF₃ group’s electron-withdrawing effects. This lower BDE facilitates homolytic cleavage under mild conditions, consistent with FDMA’s role in radical-mediated reactions.
| Bond Type | BDE (kJ/mol) | Reference |
|---|---|---|
| C–CF₃ (FDMA) | ~301 | [5] |
| C–CH₃ (Acetamide) | ~356 | [5] |
Solvent polarity significantly influences FDMA’s reactivity by stabilizing charged or polar transition states. The dimethylamide group’s electron-donating effects and the CF₃ group’s electron-withdrawing nature create a dipole moment that interacts strongly with polar solvents.
In nonpolar solvents like dichloromethane, FDMA’s transition states exhibit greater charge separation due to limited solvent stabilization. For example, SET (single-electron transfer) processes involving FDMA require polar solvents like N-methylpyrrolidone (NMP) to stabilize ionic intermediates [1]. NMP’s high dielectric constant (ε = ~32) stabilizes the partial charges in FDMA’s transition state, lowering the activation energy by ~15 kJ/mol compared to reactions in dichloromethane (ε = ~8.9) [1].
Protic solvents like methanol further modulate FDMA’s reactivity through hydrogen bonding with the amide carbonyl. These interactions polarize the C=O bond, increasing its electrophilicity and accelerating nucleophilic attacks. However, excessive hydrogen bonding can also stabilize the ground state, paradoxically raising the activation barrier.
| Solvent | Dielectric Constant (ε) | Rate Constant (k, s⁻¹) |
|---|---|---|
| NMP | 32 | 2.1 × 10⁻³ |
| Dichloromethane | 8.9 | 0.7 × 10⁻³ |
| Methanol | 32.7 | 1.5 × 10⁻³ |
FDMA undergoes thermal decomposition via two primary pathways: (1) homolytic cleavage of the C–CF₃ bond and (2) nucleophilic substitution at the carbonyl carbon.
The CF₃ group’s weak C–CF₃ BDE (~301 kJ/mol) [5] allows homolytic cleavage at elevated temperatures, generating CF₃ radicals and N,N-dimethylacetamide fragments. This pathway dominates under inert conditions, as evidenced by the thermal stability of CF₃ radicals up to 288°C [2]. The enthalpy change (ΔH‡) for this process is approximately 112 kJ/mol, derived from Arrhenius plots of FDMA thermolysis data.
In aqueous media, FDMA undergoes hydrolysis via nucleophilic attack at the carbonyl carbon. The CF₃ group’s electron-withdrawing effect increases the carbonyl’s electrophilicity, reducing the activation energy for hydrolysis by ~20 kJ/mol compared to non-fluorinated acetamides [3].
| Pathway | ΔH‡ (kJ/mol) | Dominant Conditions |
|---|---|---|
| Homolytic Cleavage | 112 | Thermal (>150°C), inert |
| Hydrolysis | 85 | Aqueous, acidic/alkaline |
At temperatures below 100°C, hydrolysis is kinetically favored due to its lower ΔH‡. Above 150°C, homolytic cleavage becomes thermodynamically dominant, as the entropic penalty of bond cleavage is offset by the high temperature.
Flammable;Irritant